Argentilactone

Beschreibung

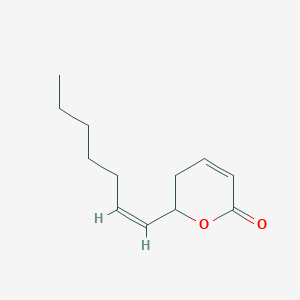

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H18O2 |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

2-[(Z)-hept-1-enyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h6-8,10-11H,2-5,9H2,1H3/b8-6- |

InChI-Schlüssel |

DSPGZXFLJQTNDA-VURMDHGXSA-N |

Isomerische SMILES |

CCCCC/C=C\C1CC=CC(=O)O1 |

Kanonische SMILES |

CCCCCC=CC1CC=CC(=O)O1 |

Synonyme |

argentilactone |

Herkunft des Produkts |

United States |

Advanced Synthetic and Biosynthetic Studies of Argentilactone

Total Synthesis Methodologies for Argentilactone and Its Enantiomers

The pursuit of efficient and stereoselective total syntheses of this compound has led to a variety of innovative approaches. These methodologies often serve as a platform to showcase new synthetic reactions and strategies, contributing to the broader field of organic synthesis.

Enantioselective Total Synthesis Approaches to (R)- and (S)-Argentilactone

Another successful strategy for the synthesis of (S)-argentilactone employs an enzymatic approach to generate a key chiral intermediate. thieme-connect.com The use of baker's yeast for the reduction of a β-keto ester provides the (R)-enantiomer of a hydroxy keto ester with 94% ee, which is then elaborated to (S)-argentilactone. thieme-connect.com Conversely, using the enzyme recLBADH (alcohol dehydrogenase from Lactobacillus brevis) yields the (S)-hydroxy keto ester with greater than 99% ee, enabling the synthesis of (R)-argentilactone. thieme-connect.com

A formal synthesis of (R)-argentilactone has also been achieved starting from benzyl (B1604629) alcohol. semanticscholar.org This route features key steps such as Lemieux-Johnson oxidative cleavage, enantioselective Keck allylation, and ring-closing metathesis to construct the core α,β-unsaturated δ-lactone structure. semanticscholar.org

| Starting Material | Key Reactions | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| 2-Octynal | Enantioselective Catalytic Allylation, Ring-Closing Metathesis | (R)- and (S)-Argentilactone | 39% | 82-84% | nih.govresearchgate.net |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Enzymatic Reduction (Baker's Yeast) | (S)-Argentilactone | - | 94% | thieme-connect.com |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Enzymatic Reduction (recLBADH) | (R)-Argentilactone | - | >99% | thieme-connect.com |

| Benzyl Alcohol | Lemieux-Johnson Oxidation, Keck Allylation, RCM | (R)-Argentilactone (Formal) | 6% (Total for Goniothalamin) | 94% | semanticscholar.org |

Photoredox-Mediated Approaches in α,β-Unsaturated δ-Lactone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of α,β-unsaturated δ-lactones, including this compound, has been explored. A novel approach for the synthesis of (R)-argentilactone utilizes a photoredox-mediated intermolecular iodolactonization. thieme-connect.comunam.mx This free-radical process stands as a new methodology for accessing natural products containing the α,β-unsaturated δ-lactone motif. thieme-connect.comunam.mx This strategy highlights the potential of photoredox catalysis to construct complex molecular architectures under mild reaction conditions. thieme-connect.comunam.mxresearchgate.net

Utilization of Chiral Precursors in this compound Synthesis (e.g., Carbohydrate-Derived Templates)

The chiral pool, which consists of readily available and inexpensive enantiopure natural products, serves as an excellent starting point for the asymmetric synthesis of complex molecules. wikipedia.org Carbohydrates, in particular, are versatile chiral templates for the synthesis of natural products like this compound. researchgate.netuni-tuebingen.deresearchgate.net

For instance, the asymmetric total synthesis of (S)-(+)-argentilactone has been accomplished using methyl-α-D-glucopyranoside as the chiral starting material. researchgate.net Another approach reports the synthesis of (R)-(−)-argentilactone starting from the (S)-enantiomer of glycidol. researchgate.netresearchgate.net The use of monosaccharides as chiral precursors is a common strategy in the synthesis of 5,6-dihydropyran-2-ones. researchgate.net These syntheses often involve a series of chemical transformations to convert the carbohydrate's stereocenters into the desired stereochemistry of the target molecule. uni-tuebingen.de

| Chiral Precursor | Key Transformations | Target Molecule | Reference |

| Methyl-α-D-glucopyranoside | Multiple steps | (S)-(+)-Argentilactone | researchgate.net |

| (S)-Glycidol | Ring-opening, Ring-closing metathesis | (R)-(−)-Argentilactone | researchgate.netresearchgate.net |

| L-Rhamnose | Multiple steps | (+)-Parasorbic acid (related dihydropyrone) | researchgate.net |

| δ-Gluconolactone | Epoxide opening, Acid-catalyzed lactonization | (-)-(5R,6S)-6-Acetoxy-5-hexadecanolide (related lactone) | researchgate.net |

Catalytic Allylation and Ring-Closing Metathesis in Convergent Syntheses

Convergent synthetic strategies, where different fragments of a molecule are synthesized separately and then joined together, often rely on powerful and reliable chemical reactions. Catalytic allylation and ring-closing metathesis (RCM) are two such reactions that have been pivotal in the synthesis of this compound. nih.govresearchgate.netresearchgate.net

As previously mentioned, the combination of enantioselective catalytic allylation and RCM provides a concise route to both enantiomers of this compound. nih.govresearchgate.net The catalytic allylation step establishes the crucial stereocenter, while the RCM reaction efficiently constructs the six-membered lactone ring. semanticscholar.orgwikipedia.orgorganic-chemistry.org RCM is a versatile reaction for the formation of various ring sizes and is tolerant of a wide range of functional groups, making it ideal for natural product synthesis. wikipedia.org The enantioselective Keck allylation has also been a key step in a formal synthesis of (R)-argentilactone. semanticscholar.org

Strategic Applications of Oxidation Reactions in this compound Synthesis

Oxidation reactions are fundamental in organic synthesis and play a crucial role in the final stages of many this compound syntheses to install the α,β-unsaturation within the δ-lactone ring. For example, a Swern oxidation has been used to convert a six-membered lactone alcohol into the corresponding aldehyde in good yield (80%). researchgate.net In another synthesis, the anomeric position of a carbohydrate-derived intermediate was oxidized using aqueous hydrogen peroxide in the presence of a catalytic amount of molybdenum trioxide (MoO3) to generate the target this compound. uni-tuebingen.de The Lemieux-Johnson oxidative cleavage is another powerful oxidation reaction that has been employed in the synthesis of a key intermediate for (R)-argentilactone. semanticscholar.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving a high degree of stereochemical control is a central challenge in the total synthesis of natural products. In the context of this compound, this involves controlling the configuration of the stereocenter at the C6 position and ensuring the correct geometry of the double bond within the lactone ring. Asymmetric catalysis plays a significant role in dictating the absolute stereochemistry. nih.gov

In many synthetic approaches, the relative stereochemistry is established through diastereoselective reactions, where the existing stereochemistry of the substrate influences the outcome of subsequent transformations. nih.gov For example, in syntheses starting from chiral precursors like carbohydrates, the inherent stereochemistry of the starting material is transferred to the final product through a series of stereospecific or stereoselective reactions. uni-tuebingen.de The choice of reagents and reaction conditions is critical for achieving the desired diastereoselectivity.

Semisynthetic Pathways for this compound Derivatives and Analogues

Semisynthesis, a process that utilizes a naturally produced compound as a starting material for chemical modifications, is a key strategy for generating novel molecules with potentially enhanced or different biological activities. researchgate.net In the context of this compound, researchers have created several derivatives to explore structure-activity relationships.

One approach involves modifying the core lactone structure. For instance, this compound has been used as a starting material for the synthesis of other interesting compounds. bioline.org.br Specific examples of semisynthetic derivatives include a tetrahydro derivative, where the double bond in the heptenyl side chain is saturated. nih.govmdpi.com This particular analogue, along with the parent this compound, was found to inhibit the enzyme isocitrate lyase in Paracoccidioides lutzii. mdpi.comfrontiersin.orgresearchgate.net

Other modifications have targeted the α,β-unsaturated system of the lactone ring. The creation of this compound epoxide derivatives has been reported, although some of these showed diminished or no activity in certain bioassays. bioline.org.br Another documented modification is the reaction of this compound with N-Bromosuccinimide (NBS) in aqueous dimethoxyethane, which results in the formation of diastereomeric bromohydrins. researchgate.net The synthesis of various analogues allows for the identification of the key structural features, or pharmacophores, responsible for the compound's biological effects. bioline.org.br

| Derivative Name | Modification Type | Reference |

|---|---|---|

| Tetrahydro-argentilactone | Saturation of side-chain double bond | nih.govmdpi.com |

| This compound Epoxides | Epoxidation of the lactone ring's double bond | bioline.org.br |

| This compound Bromohydrins | Addition of bromine and hydroxyl group across the lactone ring's double bond | researchgate.net |

Elucidation of Biosynthetic Pathways and Precursors in this compound-Producing Organisms

Understanding how organisms synthesize this compound is crucial for potential biotechnological production. While the complete biosynthetic pathway has not been fully elucidated, studies have identified the producing organisms and provided significant clues about the metabolic precursors involved.

This compound is a natural product isolated from several plant species. It is the major constituent of the essential oil from Hyptis ovalifolia, a plant native to the Brazilian savanna. nih.govnih.govfrontiersin.orgasm.org It has also been isolated from the rhizomes of Aristolochia argentina and from Annona haematantha. bioline.org.br

While the direct biosynthetic pathway in these plants is still under investigation, studies on the metabolic effects of this compound on the fungus Paracoccidioides have offered valuable insights into the types of pathways that are likely involved. When exposed to this compound, the fungus alters its metabolism in ways that suggest a connection between the compound and specific metabolic cycles. These studies have revealed that this compound exposure leads to the repression of enzymes in central metabolic pathways like glycolysis and the Krebs (TCA) cycle. nih.govfrontiersin.org Concurrently, there is an upregulation of pathways such as β-oxidation and the methylcitrate cycle. nih.govnih.govfrontiersin.org

The methylcitrate cycle is particularly significant as it is used to metabolize propionyl-CoA, which is generated during the β-oxidation of certain fatty acids. nih.gov The key enzyme of this cycle, 2-methylcitrate synthase, was found to interact with this compound. nih.gov This suggests that the biosynthesis of this compound is likely linked to fatty acid metabolism and utilizes precursors such as propionyl-CoA. Further evidence points to the involvement of amino acid metabolism, as several related pathways are affected by the presence of this compound. nih.govasm.org For example, proteins involved in the metabolism of glutamate, a central amino acid, are downregulated in P. lutzii when treated with the compound. nih.govplos.org

| Metabolic Pathway | Effect of this compound Exposure in Paracoccidioides | Implication for Biosynthesis | Reference |

|---|---|---|---|

| Glycolysis | Downregulated/Repressed | Suggests a shift away from standard glucose metabolism. | nih.govfrontiersin.org |

| TCA Cycle | Downregulated/Repressed | Indicates an alteration in central carbon and energy metabolism. | nih.govfrontiersin.org |

| Glyoxylate (B1226380) Cycle | Inhibited (Isocitrate Lyase) | A key target of this compound's activity. | nih.govfrontiersin.orgasm.org |

| β-Oxidation | Upregulated | Points to fatty acids as likely precursors. | nih.govfrontiersin.org |

| Methylcitrate Cycle | Upregulated/Induced | Strongly suggests involvement of propionyl-CoA as a building block. | nih.govnih.govfrontiersin.org |

| Amino Acid Metabolism | Altered | Suggests a link to precursors from amino acid pathways (e.g., glutamate). | nih.govasm.orgplos.org |

Molecular and Cellular Mechanisms of Argentilactone S Biological Activities

Antifungal Mechanisms of Action of Argentilactone

The antifungal properties of this compound are rooted in its ability to interfere with fundamental fungal metabolic pathways and induce significant cellular stress. These actions compromise the fungus's ability to produce energy, synthesize essential molecules, and maintain cellular integrity, ultimately inhibiting its growth and viability. asm.orgnih.gov

This compound's primary mode of action involves the widespread disruption of fungal metabolism. It targets key enzymes in central carbon metabolism, including the glyoxylate (B1226380) and tricarboxylic acid (TCA) cycles, and glycolysis. asm.orgnih.govnih.gov This inhibition forces the fungus to reroute its metabolic flux towards alternative, less efficient pathways for survival. nih.govfrontiersin.org

Inhibition of Fungal Metabolic Pathways

Isocitrate Lyase (ICL) Inhibition and Glyoxylate Cycle Disruption

A principal target of this compound is the enzyme isocitrate lyase (ICL), a critical component of the glyoxylate cycle. researchgate.netnih.gov This pathway is absent in humans, making its enzymes attractive targets for antifungal drug development. mdpi.com The glyoxylate cycle is crucial for fungi, allowing them to synthesize carbohydrates from two-carbon compounds like acetyl-CoA, which is particularly important when glucose is scarce and the fungus must rely on alternative carbon sources such as fatty acids. frontiersin.org

Research has shown that this compound and its semi-synthetic tetrahydro derivative effectively inhibit both the native and recombinant forms of ICL from the pathogenic fungus Paracoccidioides lutzii. nih.govresearchgate.net This inhibition is dose-dependent and has been confirmed through enzymatic assays and proteomic analysis, which revealed that ICL is less abundant in fungal cells treated with the compound. frontiersin.orgplos.org The disruption of the glyoxylate cycle impairs the fungus's ability to utilize fatty acids and compromises its virulence. nih.govplos.org Furthermore, by inhibiting ICL, this compound interferes with the dimorphic transition of Paracoccidioides species from its mycelial form to the pathogenic yeast form, a critical step for establishing infection. frontiersin.orgnih.gov In silico modeling supports these findings, suggesting that this compound binds directly to the catalytic site of ICL. nih.gov

Modulation of Tricarboxylic Acid (TCA) Cycle Enzyme Activities (e.g., Malate (B86768) Dehydrogenase, Citrate (B86180) Synthase, Pyruvate (B1213749) Dehydrogenase)

This compound significantly modulates the tricarboxylic acid (TCA) cycle, the central hub for energy production in aerobic organisms. asm.org Chemoproteomic and enzymatic analyses have demonstrated that this compound directly inhibits the activity of key TCA cycle enzymes, including malate dehydrogenase and citrate synthase. researchgate.netasm.orgnih.gov

Furthermore, it targets the pyruvate dehydrogenase complex, which serves as the crucial link between glycolysis and the TCA cycle by converting pyruvate into acetyl-CoA. asm.orgnih.gov Transcriptomic and proteomic studies have corroborated these findings, showing a downregulation of several TCA cycle enzymes in the presence of this compound, such as succinate (B1194679) dehydrogenase, fumarate (B1241708) hydratase, and isocitrate dehydrogenase. nih.govresearchgate.net The collective inhibition and downregulation of these enzymes suggest that the TCA cycle is not fully functional in treated fungal cells, leading to a state of energetic depletion and hampering fungal growth. asm.orgnih.gov

Alterations in Glycolysis and Induction of Alternative Metabolic Routes (e.g., Methylcitrate Cycle, Beta-Oxidation)

Exposure to this compound leads to a partial blockade of glycolysis, the primary pathway for glucose catabolism. asm.org Studies have observed that fungal cells treated with this compound exhibit decreased glucose consumption. frontiersin.org Proteomic analyses confirm this, revealing that enzymes involved in glycolysis are downregulated. asm.orgnih.govasm.org

In response to the impairment of central carbon metabolism, the fungus activates alternative metabolic routes to survive. nih.gov There is a notable upregulation of the β-oxidation pathway, which the fungus uses to break down fatty acids to generate acetyl-CoA for energy. frontiersin.orgnih.gov Key enzymes in this pathway, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-ketoacyl-CoA thiolase, are more abundant after this compound exposure. frontiersin.orgnih.gov

Simultaneously, the methylcitrate cycle is induced. nih.govfrontiersin.orgnih.gov This pathway is essential for metabolizing propionyl-CoA, a toxic byproduct of the β-oxidation of odd-chain fatty acids, and for generating intermediates that can replenish the disabled TCA cycle. nih.govresearchgate.net The upregulation of methylcitrate cycle enzymes, such as 2-methylcitrate synthase and 2-methylcitrate dehydratase, highlights a significant metabolic adaptation by the fungus to counteract the effects of this compound. nih.govnih.gov

Impact on Amino Acid Metabolism and Energy Production

Beyond direct metabolic inhibition, this compound induces a state of significant cellular stress within the fungus, primarily through the generation of oxidative stress and interference with cell wall biosynthesis. nih.govscilit.com Transcriptional and proteomic data show that fungal cells exposed to this compound upregulate a suite of genes and proteins associated with cell rescue, defense, and stress responses. nih.govfrontiersin.orgnih.gov

A key indicator of oxidative stress is the increased expression and activity of antioxidant enzymes. nih.gov Following treatment with this compound, there is a significant upregulation of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into less harmful substances. nih.govnih.gov The expression of other stress-response proteins, such as heat shock protein 90 (hsp90) and cytochrome c peroxidase, is also elevated. nih.govnih.gov This response indicates that this compound promotes the production of reactive oxygen species (ROS), which can damage cellular components. asm.orgnih.gov Furthermore, this compound has been shown to induce dysfunction of the mitochondrial membrane potential, a common consequence of oxidative stress and a trigger for apoptosis. nih.govnih.gov

The table below summarizes the key molecular effects of this compound on fungal metabolic pathways.

Table 1: Effect of this compound on Fungal Metabolic Enzymes and Pathways| Metabolic Pathway | Key Enzyme/Process | Observed Effect in Fungi | References |

|---|---|---|---|

| Glyoxylate Cycle | Isocitrate Lyase (ICL) | Inhibited / Repressed | researchgate.netnih.govfrontiersin.orgnih.gov |

| TCA Cycle | Malate Dehydrogenase | Inhibited / Repressed | researchgate.netasm.orgnih.gov |

| Citrate Synthase | Inhibited / Repressed | researchgate.netasm.orgnih.gov | |

| Pyruvate Dehydrogenase | Inhibited / Repressed | researchgate.netasm.orgnih.gov | |

| Isocitrate Dehydrogenase | Repressed | nih.govresearchgate.net | |

| Fumarate Hydratase | Repressed | nih.govresearchgate.net | |

| Glycolysis | Glycolytic Enzymes | Repressed | asm.orgnih.govfrontiersin.org |

| Glucose Consumption | Decreased | frontiersin.org | |

| Beta-Oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase | Induced / Upregulated | frontiersin.orgnih.gov |

| Methylcitrate Cycle | 2-Methylcitrate Dehydratase, 2-Methylcitrate Synthase | Induced / Upregulated | nih.govfrontiersin.orgnih.gov |

| Stress Response | Superoxide Dismutase (SOD), Heat Shock Protein 90 (HSP90) | Induced / Upregulated | nih.govsemanticscholar.orgnih.gov |

This compound-Induced Cellular Stress Responses in Fungi

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

This compound stimulates oxidative stress in fungal cells, a key aspect of its mechanism of action. nih.govnih.gov Treatment with this compound leads to an increase in the production of reactive oxygen species (ROS). nih.govfrontiersin.org This surge in ROS is a result of disruptions in cellular processes, particularly within the mitochondria. nih.govfrontiersin.org The accumulation of ROS creates a state of oxidative stress, forcing the cell to mount a defense. nih.gov In response, fungal cells, such as Paracoccidioides species, upregulate enzymes involved in antioxidant defense to mitigate cellular damage. nih.govfrontiersin.org This oxidative imbalance is a significant contributor to the antifungal effects observed with this compound.

Disruption of Mitochondrial Membrane Potential

A primary target of this compound appears to be the mitochondrion. nih.govfrontiersin.org The compound has been shown to induce dysfunction of the mitochondrial membrane potential. nih.govsemanticscholar.org This effect is comparable to that of known inhibitors of the electron transport chain, such as antimycin A. nih.govsemanticscholar.org The disruption of the mitochondrial membrane potential is characterized by a decrease in intracellular fluorescence when monitored with dyes like rhodamine 123. nih.gov This collapse in the electron transport chain is believed to be a principal cause of the increased ROS production, leading to a state of energetic depletion and contributing significantly to the compound's antifungal activity. frontiersin.org

Differential Regulation of Cellular Defense and Stress Response Proteins (e.g., Heat Shock Proteins, Superoxide Dismutase)

In response to the cellular stress induced by this compound, fungal cells exhibit a differential regulation of defense and stress-related proteins. nih.govnih.gov Transcriptional and proteomic analyses of Paracoccidioides lutzii treated with this compound revealed the upregulation of numerous genes and proteins associated with cell rescue and defense. nih.govnih.gov

Notably, there is a significant increase in the expression and enzymatic activity of Superoxide Dismutase (SOD), an essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into less harmful substances. nih.govnih.govfrontiersin.org This upregulation represents a primary defense mechanism against the ROS induced by this compound. nih.gov Studies have shown that fungal mutants with silenced SOD genes are hypersensitive to the compound. frontiersin.org

Heat shock proteins (HSPs), such as Hsp90 and Hsp70, are also upregulated in the presence of this compound. nih.govfrontiersin.orgsemanticscholar.org These molecular chaperones are crucial for fungal adaptation to various stresses, including oxidative damage. frontiersin.org The induction of Hsp90 suggests that the primary stress caused by this compound could trigger subsequent oxidative stress responses. nih.gov Fungal isolates with silenced hsp90 genes show increased susceptibility to this compound, highlighting the importance of this protein in the fungal response. nih.govnih.gov Other stress-response proteins, including cytochrome c peroxidase, are also induced to help detoxify byproducts of oxidative stress like hydrogen peroxide. nih.govnih.gov

| Protein/Gene | Type | Observed Regulation | Function | Reference |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Enzyme/Gene | Upregulated / Increased Activity | Antioxidant defense, converts superoxide to H₂O₂ | nih.govnih.govfrontiersin.org |

| Heat Shock Protein 90 (hsp90) | Chaperone/Gene | Upregulated | Protein folding, stress response, adaptation | nih.govnih.gov |

| Heat Shock Protein 70 (HSP70) | Chaperone | Upregulated | Stress response, protein folding | frontiersin.org |

| Cytochrome C Peroxidase (ccp) | Enzyme/Gene | Upregulated | Detoxification of hydrogen peroxide | nih.govnih.gov |

| Peroxiredoxin | Enzyme | Interaction Detected | Antioxidant defense | frontiersin.org |

Effects on Fungal Cellular Structures and Processes

Inhibition of Fungal Cell Wall Polymer Biosynthesis

This compound significantly impacts the integrity of the fungal cell wall. nih.gov Transcriptional analysis has shown that several transcripts associated with the synthesis of chitin (B13524) and glucan, the main structural polymers of the Paracoccidioides cell wall, are downregulated following treatment with the compound. nih.govsemanticscholar.org This leads to a measurable decrease in the levels of these crucial polymers in the cell wall. nih.govresearchgate.net For instance, studies using fluorescent dyes that bind to chitin and glucan have demonstrated reduced fluorescence in this compound-treated cells, indicating a reduction in polymer content. semanticscholar.org Furthermore, this compound was found to interact with UDP-N-acetylglucosamine pyrophosphorylase, an enzyme directly involved in the synthesis pathway of chitin. frontiersin.org This interference with cell wall biosynthesis weakens the structure, contributing to the compound's antifungal effect. frontiersin.org

| Polymer | Effect | Mechanism | Reference |

|---|---|---|---|

| Chitin | Reduced Levels | Downregulation of synthesis-related transcripts; Interaction with UDP-N-acetylglucosamine pyrophosphorylase | nih.govfrontiersin.orgsemanticscholar.org |

| Glucan | Reduced Levels | Downregulation of synthesis-related transcripts | nih.govsemanticscholar.org |

Interference with Fungal Morphological Transitions (e.g., Mycelium-to-Yeast Dimorphism)

A notable biological effect of this compound is its ability to interfere with the morphological transition of dimorphic fungi, a process essential for the pathogenicity of organisms like Paracoccidioides. nih.govasm.org The transition from the environmental mycelial form to the parasitic yeast form is a key step in establishing infection. nih.govfrontiersin.org this compound and its derivatives have been shown to inhibit this mycelium-to-yeast differentiation in a dose-dependent manner. nih.govasm.org This action hinders the fungus's ability to adapt to the host environment, thereby reducing its virulence. frontiersin.org

Impact on Intracellular Lipid Homeostasis

This compound alters the lipid metabolism of fungal cells. frontiersin.org Proteomic and transcriptomic studies indicate that in the presence of this compound, P. lutzii represses major energy-producing pathways like glycolysis and the Krebs cycle. frontiersin.orgnih.gov To compensate, the fungus shifts its metabolism towards alternative pathways, including the β-oxidation of fatty acids. nih.govfrontiersin.org The upregulation of enzymes central to β-oxidation, such as 3-ketoacyl-CoA thiolase and enoyl-CoA hydratase, has been observed. frontiersin.org This metabolic reprogramming leads to a decrease in the total intracellular lipid content as fatty acids are consumed for energy. nih.govfrontiersin.org Concurrently, transcripts for an ergosterol (B1671047) biosynthesis protein were found to be upregulated, though high levels of ergosterol have been linked to the inhibition of chitin synthases, suggesting a complex regulatory interplay. semanticscholar.org

Omics-Based Approaches in Elucidating Fungal Response to this compound

To understand the comprehensive cellular response of fungi to this compound, researchers have employed large-scale "omics" methodologies. These approaches, including chemoproteomics and transcriptomics, have provided a system-wide view of the molecular perturbations caused by the compound in pathogenic fungi like Paracoccidioides. ajol.info

Chemoproteomics, utilizing affinity chromatography, has been a pivotal technique for identifying the direct molecular targets of this compound within the fungal proteome. ird.frdoi.org In a study on Paracoccidioides brasiliensis, this approach successfully identified 109 proteins that physically interact with this compound. ird.frdoi.org

These interacting proteins were classified into various functional categories, with the most represented being:

Amino Acid Metabolism

Energy

Crucially, these interaction studies led to the confirmation of direct enzymatic inhibition. This compound was found to inhibit the activity of several key metabolic enzymes, including:

Malate dehydrogenase ird.frdoi.org

Citrate synthase ird.frdoi.org

Pyruvate dehydrogenase ird.frdoi.org

These findings demonstrate that this compound's antifungal activity is, in part, due to its ability to bind and inhibit proteins central to the fungus's energy production and metabolic pathways. ird.frasm.org The interaction with enzymes of the tricarboxylic acid (TCA) cycle, such as citrate synthase and malate dehydrogenase, disrupts cellular respiration and energy supply. nih.gov

Table 1: Selected Fungal Proteins Identified as Direct Interactors or Functionally Affected by this compound

Protein/Enzyme Functional Pathway Observed Effect Reference Isocitrate Lyase (ICL) Glyoxylate Cycle Inhibited ird.fr Malate Dehydrogenase TCA Cycle Inhibited [3, 6] Citrate Synthase TCA Cycle Inhibited [3, 6] Pyruvate Dehydrogenase TCA Cycle Precursor Step Inhibited [3, 6] UDP-N-acetylglucosamine pyrophosphorylase Chitin Synthesis Interaction detected; Downregulated asm.org Heat Shock Proteins (HSPs) Stress Response Interaction detected; Upregulated ajol.info

Transcriptomic analysis has complemented proteomic data by revealing how this compound alters the gene expression profile of fungal pathogens. In P. lutzii exposed to this compound, a massive shift in gene transcription was observed, with a total of 1,058 genes identified as differentially expressed. nih.gov Among these, 850 genes were down-regulated, and 208 were up-regulated. nih.gov

Key findings from the transcriptomic analysis include:

Down-regulation of Cell Wall Synthesis: Numerous transcripts associated with the synthesis of chitin and glucan, the primary structural polymers of the fungal cell wall, were down-regulated. nih.govresearchgate.net This suggests that this compound weakens the cell wall, a critical structure for fungal integrity and survival. nih.gov This finding is corroborated by chemoproteomic data showing interactions with proteins involved in cell wall biogenesis. nih.gov

Up-regulation of Stress Response Genes: The fungus attempts to counteract the chemical stress by inducing the expression of cell rescue and defense genes. nih.govscispace.com Notable up-regulated genes include those encoding for heat shock protein 90 (hsp90), cytochrome c peroxidase (ccp), and superoxide dismutase (sod), indicating an induction of oxidative stress. nih.gov

Metabolic Reprogramming: The expression data shows that this compound affects the metabolism of P. lutzii, leading to the down-regulation of alcoholic fermentation and the up-regulation of glycolysis, β-oxidation, and the methylcitrate cycle. nih.govresearchgate.net

Table 2: Overview of Gene Expression Changes in P. lutzii in Response to this compound

Functional Category Regulation Trend Examples of Affected Genes/Pathways Reference Total Differentially Expressed Genes - 1,058 total (208 up, 850 down) nih.gov Cell Wall Biogenesis Down-regulated Chitin and glucan synthesis genes [7, 8] Cell Rescue and Defense Up-regulated hsp90, ccp, sod, rbt5 nih.gov Metabolism Mixed Alcoholic fermentation (down), Glycolysis (up), β-oxidation (up) nih.gov

Chemoproteomic Profiling for Protein-Argentilactone Interactions

Antiparasitic Mechanisms of Action of this compound (e.g., Leishmania amazonensis Models)

This compound has demonstrated significant antiparasitic activity, particularly against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.govird.fr In vitro studies have shown that this compound is active against various Leishmania species. nih.govajol.info Furthermore, its efficacy has been confirmed in animal models, where BALB/c mice infected with L. amazonensis and treated with this compound showed a 96% reduction in parasite load within the lesion and a 50% reduction in the spleen. nih.govird.fr At a concentration of 10 µg/ml, the compound prevents proliferation of Leishmania mexicana promastigotes, leading to cell death within a few days. ajol.info

Target Identification and Pathway Perturbation in Parasites

While the precise molecular targets of this compound in Leishmania have not been elucidated with the same level of detail as in fungi, a proposed mechanism relates to its chemical structure. The α,β-unsaturated-δ-lactone moiety present in this compound is an effective Michael acceptor. ajol.info This chemical feature makes it susceptible to nucleophilic attack from amino acid residues such as cysteine, lysine, or serine found in the active sites of key parasite enzymes or proteins. ajol.info This covalent interaction could irreversibly inhibit vital proteins, disrupting critical metabolic or structural pathways and leading to parasite death. However, specific protein targets and perturbed pathways in L. amazonensis remain to be definitively identified through dedicated molecular studies.

Mechanistic Insights into Antiproliferative Activity in Cellular Models

This compound has been recognized for its antiproliferative activity against various cancer cell lines. asm.orgnih.gov Both the naturally occurring (R)-argentilactone and its synthetic (S)-enantiomer have displayed cytotoxic activities against human cancer cells. ajol.info Despite these observations, detailed mechanistic studies focusing specifically on how this compound exerts its antiproliferative effects are not yet extensively reported in the scientific literature. The primary mechanism is thought to be linked to the same reactive lactone structure responsible for its other biological activities, which can interact with numerous cellular targets to induce cytotoxicity, but the specific pathways leading to cell cycle arrest or apoptosis in cancer cells have not been fully characterized for this particular compound.

Table of Compounds Mentioned

Identification of Cellular and Molecular Targets in Cancer Cell Lines

While this compound is confirmed to have cytotoxic activity against cancer cells, including P-388 mouse leukemia cells, detailed elucidation of its specific molecular targets within these cells is an area of ongoing research. acs.org However, significant insights into its mechanism of action can be drawn from comprehensive studies conducted in other organisms, such as the pathogenic fungus Paracoccidioides brasiliensis, where this compound also shows potent activity.

A chemoproteomics approach using affinity chromatography identified 109 proteins in P. brasiliensis that interact with this compound. researchgate.net These studies revealed that this compound inhibits key enzymes involved in central metabolic pathways essential for cell survival and proliferation. researchgate.net The primary targets identified are involved in energy metabolism, suggesting a similar mode of action could be responsible for its effects in rapidly dividing cancer cells which also have high metabolic demands.

Key molecular targets identified in fungal cells include:

Glycolysis and TCA Cycle Enzymes: this compound was found to inhibit the enzymatic activity of crucial metabolic enzymes such as malate dehydrogenase , citrate synthase , and pyruvate dehydrogenase . researchgate.net Inhibition of these enzymes disrupts the tricarboxylic acid (TCA) cycle and glycolysis, which are central to cellular energy production.

Other Interacting Proteins: The compound also interacts with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , another key glycolytic enzyme, and UDP-N-acetylglucosamine pyrophosphorylase , which is involved in the synthesis of cell wall precursors in fungi. researchgate.net

The disruption of these fundamental metabolic processes leads to energy depletion and the induction of reactive oxygen species, which can trigger cell death pathways. researchgate.net Although these specific targets were identified in a fungal model, their fundamental role in cellular metabolism suggests that their human analogues in cancer cells could be similarly affected.

| Protein Target | Associated Pathway | Observed Effect | Reference |

|---|---|---|---|

| Malate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Inhibition of enzymatic activity | researchgate.net |

| Citrate Synthase | Tricarboxylic Acid (TCA) Cycle | Inhibition of enzymatic activity | researchgate.net |

| Pyruvate Dehydrogenase | Link between Glycolysis and TCA Cycle | Inhibition of enzymatic activity | researchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Interaction detected | researchgate.net |

| UDP-N-acetylglucosamine pyrophosphorylase | Chitin Biosynthesis (Fungal Cell Wall) | Interaction detected | researchgate.net |

Investigation of Gene Expression and Signaling Pathway Modulation

The interaction of this compound with cellular targets precipitates broader changes in gene expression and signaling pathways. While specific data on these modulations in cancer cells remains limited, studies in Paracoccidioides lutzii provide a framework for its effects. Proteomic and transcriptomic analyses revealed that this compound treatment leads to significant reprogramming of cellular processes.

The primary effect observed is the downregulation of genes and enzymes associated with key metabolic pathways, including glycolysis, the TCA cycle, and the glyoxylate cycle. researchgate.net This aligns with the direct inhibition of enzymes in these pathways. For instance, a transcriptomic analysis showed that 21 transcripts related to cell wall biogenesis were downregulated. researchgate.net In response to this metabolic stress, an upregulation of proteins involved in cell rescue, defense, and stress responses was also noted. researchgate.net This suggests that cells attempt to counteract the compound's effects through compensatory mechanisms.

The induction of reactive oxygen species is another key consequence of this compound's activity, which can, in turn, modulate various signaling pathways related to stress, apoptosis, and cell cycle control. researchgate.net However, the specific signaling cascades in cancer cells, such as the p53 or MAPK pathways, that are directly affected by this compound have not yet been fully characterized.

| Pathway/Process | Effect | Details | Reference |

|---|---|---|---|

| Energy Metabolism (Glycolysis, TCA Cycle) | Downregulation | Proteomic analysis showed downregulation of key enzymes. | researchgate.net |

| Cell Wall Biogenesis | Downregulation | Transcriptome analysis identified 21 downregulated transcripts. | researchgate.net |

| Cell Rescue and Defense | Upregulation | Upregulation of proteins in response to cellular stress. | researchgate.net |

| Oxidative Stress | Induction | Leads to the production of reactive oxygen species. | researchgate.net |

Stereoisomer-Dependent Mechanistic Differences in Cellular Activity

Stereoisomerism, the phenomenon where molecules have the same chemical formula but different spatial arrangements of atoms, can have a profound impact on biological activity. This is particularly relevant for drugs and bioactive compounds whose interactions with chiral biological targets like enzymes and receptors are highly specific.

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-argentilactone and (S)-argentilactone. Research has confirmed that both enantiomers have been successfully synthesized and exhibit antiproliferative activity against various human cancer cell lines. acs.orgresearchgate.net

Studies comparing the biological activities of the enantiomers have revealed that the absolute configuration is a critical determinant of efficacy. For example, in studies against the protozoan Trypanosoma cruzi, the non-natural enantiomer of this compound showed greater activity than the naturally occurring form, highlighting the importance of stereochemistry. acs.org While detailed, comparative IC50 values for the (R) and (S) enantiomers of this compound against a panel of human cancer cell lines are not widely published in the primary literature, the existing research on this compound and related lactones consistently underscores that stereoisomers can exhibit significant differences in their cytotoxic potency and selectivity. This variation arises because the three-dimensional shape of each enantiomer interacts differently with the chiral binding sites of its molecular targets, leading to differences in binding affinity and subsequent biological response.

Structure Activity Relationship Sar and Derivative Studies of Argentilactone

Design and Synthesis of Argentilactone Analogues

The strategic design and synthesis of this compound analogues have been pivotal in understanding its mechanism of action. Researchers have focused on modifying key structural components of the parent molecule, including the α,β-unsaturated lactone ring and the aliphatic side chain.

Reduced and Epoxy this compound Derivatives

A key approach in the synthesis of this compound analogues involves the modification of its double bonds. researchgate.net The synthesis of reduced this compound, as well as epoxy derivatives, has been accomplished starting from the natural this compound compound. researchgate.net

One study detailed the synthesis of reduced this compound and two epoxy this compound derivatives. researchgate.net The biological evaluation of these compounds against Paracoccidioides lutzii revealed that reduced this compound retained inhibitory activity against the fungus and its isocitrate lyase (PbICL) enzyme. plos.org In contrast, the epoxy this compound derivatives were found to be inactive against this particular fungus. plos.org

However, the activity of epoxy derivatives seems to be species-dependent. Research on the antiprotozoal activity of this compound derivatives showed that two epoxides demonstrated in vitro activity against Leishmania amazonensis. ajol.info

Table 1: Biological Activity of Reduced and Epoxy this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Reduced this compound | Paracoccidioides lutzii | Active inhibitor of PbICL and yeast cell growth | plos.org |

| Epoxy this compound | Paracoccidioides lutzii | Inactive | plos.org |

| This compound Epoxide 17 | Leishmania amazonensis | Active (IC50 = 22.3 µg/mL) | ajol.info |

| This compound Epoxide 18 | Leishmania amazonensis | Active (IC50 = 44.6 µg/mL) | ajol.info |

| This compound Epoxide 19 | Leishmania amazonensis | Inactive | ajol.info |

Diol this compound Analogues

The synthesis of a diol this compound analogue has also been reported, created from the natural this compound. researchgate.net This was achieved through the dihydroxylation of the double bond in the side chain. When tested for antifungal properties against P. lutzii, the diol this compound analogue did not exhibit any inhibitory activity. plos.org This suggests that the integrity of the side chain's double bond is important for its antifungal action against this specific pathogen. plos.org

Elucidation of Structural Determinants for Biological Efficacy

SAR studies have been crucial in identifying the specific structural features of this compound that are essential for its biological activity. A primary determinant is the α,β-unsaturated δ-lactone moiety. ajol.infomdpi.com This functional group acts as a Michael acceptor, enabling it to react with nucleophilic residues like cysteine in target proteins, which is believed to be fundamental to its mechanism of action. ajol.info The importance of this unsaturated system is highlighted by the observation that its reduction can alter or diminish biological activity. mdpi.com

The aliphatic side chain also plays a significant role in the molecule's efficacy and cytotoxicity. mdpi.combioline.org.br Studies comparing analogues with aliphatic versus aromatic side chains have shown that the former tend to be more active and less cytotoxic. mdpi.com Furthermore, research indicates that decreasing the size of the lactone ring can lead to an increased selectivity index, suggesting that the ring structure is a key factor for target specificity. mdpi.combioline.org.br

Stereochemistry is another critical factor. A study on the trypanocidal activity of this compound analogues revealed that the non-natural enantiomer of this compound was more active against Trypanosoma cruzi than the naturally occurring form. ajol.infobioline.org.br

Modulation of Biological Activity Through Chemical Modifications

Chemical modifications of the this compound scaffold have been shown to significantly modulate its biological activity. The saturation of the α,β-double bond within the lactone ring, to produce reduced this compound, resulted in a derivative that maintained inhibitory activity against P. lutzii and its isocitrate lyase. plos.orgnih.gov This indicates that while the unsaturation is important, it is not the sole determinant of activity against all targets.

Conversely, modifications to the side chain often lead to a decrease or loss of activity. The epoxidation and dihydroxylation of the side chain's double bond rendered the resulting epoxy and diol derivatives inactive against P. lutzii. plos.org This underscores the importance of the side chain's specific conformation and electronic properties for antifungal efficacy. However, it is noteworthy that some epoxy derivatives retained activity against other pathogens like Leishmania amazonensis, indicating that the structural requirements for activity can vary between different biological targets. ajol.info

The substitution of the aliphatic chain with aromatic rings has also been explored. These studies concluded that lactones with aliphatic side chains are generally more active and exhibit lower cytotoxicity compared to their aromatic counterparts. mdpi.com These findings collectively demonstrate that the biological profile of this compound can be finely tuned through specific chemical alterations to its core structure.

Advanced Analytical and Bioanalytical Methodologies in Argentilactone Research

Spectroscopic Techniques for Structural Analysis and Confirmation

Spectroscopy is fundamental to determining the precise chemical structure of Argentilactone. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile.

High-Resolution NMR Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map the carbon skeleton and the placement of protons.

In ¹H NMR analysis, the chemical shifts and coupling constants of protons provide information about their chemical environment and connectivity. For this compound, the high-field portion of the spectrum reveals signals for a methyl group and several methylene (B1212753) groups characteristic of the alkyl side chain. researchgate.net Lower-field signals correspond to allylic and vinylic protons within the lactone ring and side chain. researchgate.net

Table 1: Selected NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 (Carbonyl) | - | ~164.1 (s) |

| C-2 | ~6.05 (ddd) | ~121.6 (d) |

| C-3 | ~6.90 (ddd) | ~144.7 (d) |

| C-5 (Oxymethine) | ~4.45 (m) | ~73.8 (d) |

| C-12 (Methyl) | ~0.89 (t) | ~13.9 (q) |

Data compiled from research findings. researchgate.net Exact chemical shifts may vary slightly based on solvent and instrumentation.

Mass Spectrometry (e.g., EIMS, FAB-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS) is a commonly reported technique. The EIMS spectrum of this compound typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 194, which corresponds to its molecular formula, C₁₂H₁₈O₂. nih.gov

The fragmentation pattern provides further structural confirmation. Key fragments observed in EIMS analysis include a prominent peak at m/z 97. researchgate.net More detailed fragmentation analysis reveals a stepwise pattern, including the loss of a hydroxyl group ([M]-OH) resulting in a peak at m/z 195 (following a rearrangement) and the subsequent loss of water ([M]-OH-H₂O) to give a peak at m/z 177. researchgate.net Other mass spectrometry techniques like Chemical Ionization (CI-MS) have also been utilized in its analysis. jrespharm.com In bioanalytical studies, advanced MS systems, such as those equipped with a time-of-flight (TOF) sensor, are used for high-resolution mass analysis. scielo.org.mx

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides clear evidence for key structural features. A strong absorption band is consistently observed around 1721-1723 cm⁻¹, which is characteristic of the stretching vibration of a carbonyl group (C=O) within an α,β-unsaturated δ-lactone ring. researchgate.net Additionally, absorption bands in the region of 2861-2932 cm⁻¹ correspond to C-H stretching vibrations of the alkyl chain. researchgate.netjrespharm.com An absorption band indicating a trans double bond has also been noted at 968 cm⁻¹. researchgate.net

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the isolation of this compound from natural sources, its purification, and for performing quantitative measurements. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for enhanced detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for analyzing volatile and semi-volatile compounds like lactones. wikipedia.orgthermofisher.com In the context of this compound research, GC-MS has been cited as a method for its identification in extracts from natural sources, such as Aristolochia argentina. researchgate.net The technique is particularly useful for analyzing complex mixtures and identifying individual components. Enantioselective GC-MS has also been developed to quantify the enantiomeric distributions of various lactones in complex samples, a technique that could be applicable to this compound analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantitative analysis of this compound and related compounds. For preparative purposes, column chromatography (CC) using silica (B1680970) gel with a solvent system like hexane-ethyl ether is a common first step for isolating this compound from crude plant extracts. researchgate.net

For analytical purposes, reversed-phase HPLC (RP-HPLC) methods are highly effective. While specific methods for this compound itself are not extensively detailed in all literature, methods for closely related intermediates are well-described. For instance, a normal-phase HPLC method was developed to quantify the (S)-glycidyl butyrate (B1204436) impurity in (R)-glycidyl butyrate, a key intermediate for the synthesis of (R)-argentilactone. fabad.org.tr This highlights the capability of HPLC to perform chiral separations and precise quantification in synthetic pathways leading to this compound. fabad.org.tr Furthermore, nanoscale liquid chromatography systems have been used in bioanalytical chemoproteomics studies to separate peptides from proteins that interact with immobilized this compound, demonstrating the utility of HPLC in studying its biological interactions. scielo.org.mx

Table 2: Example HPLC Conditions for Analysis of an this compound Precursor

| Parameter | Condition |

|---|---|

| System | HPLC with quaternary gradient pumps |

| Column | Daicel Chiralpak AD-H (250 x 4.6 mm) |

| Mobile Phase | n-Hexane : Ethanol |

| Detection | UV at 215 nm |

| Flow Rate | 0.5 mL/min |

Data adapted from a method for a synthetic intermediate of (R)-argentilactone. fabad.org.tr

X-Ray Crystallography for Stereochemical Determination and Conformation Analysis

X-ray crystallography is a cornerstone analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. mdpi.comiyte.edu.tr This method provides precise information regarding molecular geometry, bond lengths, and bond angles, making it indispensable for establishing the absolute stereochemistry of chiral compounds. iyte.edu.trsci-hub.se In the context of this compound research, X-ray crystallography has been pivotal. Early studies on this compound, a novel δ-lactone derived from Aristolochia argentina, utilized spectroscopic data for initial characterization. plos.org However, subsequent enantioselective syntheses of both (R)- and (S)-argentilactone isomers were confirmed using X-ray diffraction analysis, which provided the first definitive proof of their absolute configurations. ufg.brresearchgate.net This technique remains the gold standard for resolving the spatial arrangement of atoms, which is critical for understanding the structure-activity relationships that govern the biological effects of this compound and its derivatives. sci-hub.se

Cellular and Molecular Bioanalytical Assays

To decipher the mechanisms through which this compound exerts its biological effects, researchers employ a variety of cellular and molecular bioanalytical assays. These tools allow for the investigation of complex processes, from specific molecular interactions to global systemic responses.

Affinity chromatography is a powerful separation technique that isolates specific biomolecules from a complex mixture based on a highly specific and reversible binding interaction. frontiersin.orgsemanticscholar.org This method typically involves immobilizing a ligand—in this case, this compound—onto a solid matrix within a column. plos.orgnih.gov When a cell lysate is passed through the column, proteins that specifically bind to this compound are retained, while non-interacting proteins are washed away. nih.gov The bound proteins can then be eluted and identified, revealing the molecular targets of the compound. nih.gov

In this compound research, this technique has been applied in a chemoproteomics strategy to identify its protein targets in the pathogenic fungus Paracoccidioides brasiliensis. This approach successfully identified 109 interacting proteins, with the most represented functional categories being related to amino acid metabolism, energy, and detoxification. This methodology is crucial for target deconvolution, a critical step in drug discovery that helps define a compound's selectivity and predict potential effects.

Quantitative proteomics and transcriptomics are large-scale analytical approaches used to measure the abundance of proteins and gene transcripts, respectively, across an entire biological system in response to a specific stimulus. In this compound research, these "omics" technologies have provided a global view of the cellular response to the compound, particularly in the fungus Paracoccidioides.

Transcriptomic analysis of P. lutzii treated with this compound identified 1,058 differentially expressed genes; 208 were up-regulated and 850 were down-regulated. Up-regulated genes were predominantly involved in cell rescue, defense, and virulence, including heat shock proteins (HSPs) and enzymes combatting oxidative stress like superoxide (B77818) dismutase (SOD). Conversely, many down-regulated genes were related to metabolism, transcription, and protein synthesis.

Complementing this, quantitative proteomics using label-free nanoUPLC-MSE identified 211 differentially regulated proteins in P. lutzii following exposure to this compound. The results showed a significant repression of enzymes in crucial metabolic pathways such as glycolysis, the Krebs cycle, and the glyoxylate (B1226380) cycle. This forces the fungus to adapt by utilizing alternative pathways like the methylcitrate cycle and beta-oxidation. The combined data from these system-wide analyses suggest that this compound induces significant metabolic stress and triggers a robust defense response in the fungus.

Table 1: Selected Differentially Expressed Genes and Proteins in Paracoccidioides in Response to this compound

| Molecule Type | Name/Function | Regulation | Functional Category | Reference |

|---|---|---|---|---|

| Gene | Heat Shock Protein 90 (hsp90) | Up-regulated | Cell Rescue, Defense, Virulence | |

| Gene | Superoxide Dismutase (sod) | Up-regulated | Cell Rescue, Defense, Virulence | |

| Gene | Cytochrome C Peroxidase (ccp) | Up-regulated | Cell Rescue, Defense, Virulence | |

| Protein | Isocitrate Lyase | Down-regulated | Metabolism (Glyoxylate Cycle) | |

| Protein | Enzymes of Glycolysis & Krebs Cycle | Down-regulated | Metabolism, Energy | |

| Protein | Heat Shock Proteins (HSPs) | Up-regulated | Cell Rescue, Defense, Stress Response | |

| Protein | Fumarylacetoacetase | Up-regulated | Metabolism (Methylcitrate Cycle) |

Flow cytometry is a technology that allows for the rapid, multi-parametric analysis of single cells suspended in a fluid as they pass through a laser beam. It measures light scatter and fluorescence emission, enabling the quantification of various cellular characteristics, including cell size, complexity, and the presence of specific biomarkers. This technique has been instrumental in validating the cellular effects of this compound suggested by omics data.

Specific applications in this compound research include:

Analysis of Reactive Oxygen Species (ROS): To confirm that this compound induces oxidative stress, flow cytometry was used with the fluorescent probe 2′,7′-dichlorofluorescein diacetate. Studies demonstrated a time-dependent increase in ROS production in P. brasiliensis cells treated with the compound.

Mitochondrial Membrane Potential: Using the dye rhodamine 123, researchers employed flow cytometry to assess mitochondrial health. Treatment with this compound led to decreased intracellular fluorescence, indicating a depolarization of the mitochondrial membrane, an effect similar to that of known respiratory chain inhibitors.

Intracellular Lipid Content: The lipophilic dye Nile Red was used in conjunction with flow cytometry to measure changes in intracellular lipid stores in P. lutzii after exposure to this compound, providing further insight into the compound's impact on fungal metabolism.

Spectrophotometric enzymatic assays are fundamental laboratory methods used to measure the rate of an enzymatic reaction by detecting changes in light absorbance over time. These assays are crucial for confirming whether a compound directly inhibits the activity of a specific enzyme identified through other means, such as affinity chromatography or proteomics.

In this compound research, these assays have been essential for validating its inhibitory effects on key metabolic enzymes in Paracoccidioides. After proteomics and chemoproteomics analyses suggested that this compound disrupts central metabolism, researchers performed targeted enzymatic assays. The results confirmed that this compound significantly inhibits the activity of several key enzymes. For instance, the activity of pyruvate (B1213749) dehydrogenase was measured by monitoring the formation of NADH at 450 nm. Similarly, the activity of isocitrate lyase, a crucial enzyme in the glyoxylate cycle, was shown to be inhibited by this compound in a dose-dependent manner.

Table 2: Enzymes Confirmed to be Inhibited by this compound via Enzymatic Assays

| Enzyme Target | Metabolic Pathway | Organism | Reference |

|---|---|---|---|

| Isocitrate Lyase (ICL) | Glyoxylate Cycle | Paracoccidioides lutzii / P. brasiliensis | |

| Malate (B86768) Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Paracoccidioides brasiliensis | |

| Citrate (B86180) Synthase | Tricarboxylic Acid (TCA) Cycle | Paracoccidioides brasiliensis | |

| Pyruvate Dehydrogenase | Link between Glycolysis and TCA Cycle | Paracoccidioides brasiliensis | |

| Superoxide Dismutase (SOD) | Oxidative Stress Response | Paracoccidioides lutzii |

Emerging Research Directions and Future Applications of Argentilactone

Rational Design of Argentilactone-Based Probes and Research Tools for Chemical Biology

The elucidation of this compound's molecular targets has been significantly advanced by chemoproteomic techniques, which themselves rely on strategically designed chemical tools. The future of this compound research will increasingly depend on the rational design of more sophisticated probes to explore its biological functions with greater precision.

The primary strategy employed to date has been an affinity-based approach. For chemoproteomic studies that successfully identified 109 interacting proteins in P. brasiliensis, this compound was immobilized on a chromatography resin. This technique involves chemically modifying the this compound molecule to attach it to a solid support, creating an "this compound-column." When a cellular lysate is passed through this column, proteins that bind to this compound are captured and can subsequently be identified by mass spectrometry. This method, while powerful for identifying a broad range of potential interactors, relies on the assumption that the modification required for immobilization does not significantly hinder the natural binding interactions of the compound.

Future research will likely focus on the development of activity-based probes (ABPs) derived from this compound. ABPs are powerful chemical tools that typically consist of three components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging).

The rational design of an this compound-based ABP would leverage the inherent reactivity of its α,β-unsaturated δ-lactone core. This functional group is an electrophilic Michael acceptor, making it a suitable warhead for reacting with nucleophilic residues (such as cysteine or serine) in the active sites of its enzyme targets. The design process would involve:

Identifying a non-critical modification site: Structure-activity relationship (SAR) studies are essential to determine a position on the this compound molecule where a linker and reporter tag can be attached without abolishing its biological activity. The aliphatic side chain would be a logical starting point for such modifications.

Synthesizing tagged analogues: this compound would be chemically synthesized with a linker arm terminating in a reporter group. Common tags include:

Biotin: For pull-down experiments and enrichment of target proteins from complex biological samples.

Fluorescent dyes (e.g., TAMRA, Cy5): To visualize the subcellular localization of this compound's targets within intact cells using microscopy.

Click chemistry handles (e.g., an alkyne or azide (B81097) group): These allow for the bioorthogonal ligation of a reporter tag after the probe has interacted with its target in a biological system, minimizing potential interference from a bulky tag.

The development of such probes would enable researchers to move beyond identifying equilibrium binders (as in affinity chromatography) to profiling the functional state of enzymes that are covalently modified by this compound. These advanced research tools are indispensable for validating direct targets, understanding off-target effects, and exploring the dynamics of target engagement in living systems.

| Probe Type | Design Principle | Application in this compound Research |

| Affinity-Based Probe | Immobilization of this compound onto a solid support (e.g., chromatography beads). | Identification of proteins that bind to this compound from a cell lysate (as performed in existing chemoproteomic studies). |

| Activity-Based Probe (ABP) | Covalent modification of target enzymes by the reactive lactone warhead. Includes a reporter tag (e.g., biotin, fluorophore). | Profiling active enzyme targets, validating direct interactions, and visualizing subcellular localization of targets. |

| Tagged this compound | Synthesis of this compound derivatives with attached functional groups (e.g., biotin, fluorophores, click chemistry handles). | Used in pull-down assays, fluorescence microscopy, and bioorthogonal labeling experiments to study target engagement and localization. |

Q & A

Q. What experimental models are suitable for studying Argentilactone’s antifungal activity?

Methodological Answer: Use Paracoccidioides lutzii yeast cells under glucose and acetate conditions to evaluate growth inhibition. Compare dose-response curves across this compound derivatives (e.g., Reduced this compound, Epoxy this compound) to identify potency thresholds. Glucose conditions typically enhance inhibitory effects, while acetate conditions may require higher concentrations for comparable results . Include controls for carbon source variability and replicate experiments to validate reproducibility.

Q. How can researchers design a robust protocol for synthesizing this compound derivatives?

Methodological Answer: Prioritize semi-synthetic modifications (e.g., reduction, epoxidation) to enhance bioactivity. Characterize derivatives using NMR and HPLC for purity validation. Experimental protocols should detail reaction conditions (e.g., solvent systems, catalysts) and compare yields with parent compounds. Reference peer-reviewed synthesis pathways to avoid redundancy and ensure alignment with established safety standards .

Q. What statistical methods are recommended for analyzing dose-dependent inhibition data?

Methodological Answer: Apply nonlinear regression models (e.g., log-dose vs. response curves) to calculate IC₅₀ values. Use ANOVA or Student’s t-test for comparing inhibition efficacy across derivatives. For glucose vs. acetate comparisons, employ paired statistical tests to account for metabolic variability .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo studies on this compound be resolved?

Methodological Answer: Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use murine models infected with Paracoccidioides to evaluate in vivo efficacy, ensuring experimental conditions (e.g., immune status, dosing intervals) mirror in vitro setups. Cross-validate findings with multi-omics approaches (e.g., transcriptomics to identify off-target effects) .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in eukaryotic cells?

Methodological Answer: Perform comparative proteomic profiling of fungal vs. mammalian cells to identify this compound-binding targets. Use CRISPR-Cas9 knockouts in fungal strains to confirm target specificity. Structure-activity relationship (SAR) studies can guide derivative design to enhance binding affinity for fungal enzymes like isocitrate lyase .

Q. How should researchers address variability in inhibition efficacy across different fungal strains?

Methodological Answer: Screen multiple clinical isolates to assess strain-specific resistance mechanisms. Integrate genomic sequencing to correlate genetic polymorphisms (e.g., mutations in target enzymes) with reduced susceptibility. Use combinatorial assays with standard antifungals (e.g., fluconazole) to identify synergistic interactions .

What frameworks are effective for formulating research questions on this compound’s bioactivity?

Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “In Paracoccidioides lutzii (P), how does this compound (I) compared to Reduced this compound (C) affect fungal growth inhibition (O) over 72 hours (T)?” Ensure questions are open-ended, data-driven, and align with gaps in existing literature .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq) to map gene expression changes, metabolomics (LC-MS) to track metabolic disruptions, and structural biology (cryo-EM) to visualize enzyme-inhibitor interactions. Integrate datasets using pathway analysis tools (e.g., KEGG, STRING) to identify critical nodes in fungal survival pathways .

Q. What methodologies validate the reproducibility of this compound’s bioactivity across independent labs?

Methodological Answer: Adopt standardized protocols from journals like Beilstein Journal of Organic Chemistry for compound preparation and assay conditions. Share raw data and code via repositories like Zenodo. Participate in collaborative ring trials to cross-validate results and address variability in instrumentation or reagent batches .

Q. How can researchers systematically analyze contradictory data from this compound derivatives?

Methodological Answer: Conduct sensitivity analyses to identify outlier conditions (e.g., pH, temperature). Use principal component analysis (PCA) to cluster derivatives by efficacy and toxicity profiles. Replicate conflicting experiments with blinded protocols to eliminate observer bias .

Methodological Best Practices

- Data Presentation : Follow guidelines from Argentine Journal of Cardiology for structuring results: avoid duplicating tables in text, highlight key trends, and use error bars in graphs to depict variability .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest in publications .

- Questionnaire Design : When surveying collaborators or participants, use simple language and validate questions through pilot testing to reduce ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.